molecular formula C13H16O2 B12549277 Propan-2-yl 4-phenylbut-3-enoate CAS No. 144759-78-4

Propan-2-yl 4-phenylbut-3-enoate

Cat. No.: B12549277
CAS No.: 144759-78-4
M. Wt: 204.26 g/mol
InChI Key: ICHATURYEKXYGJ-UHFFFAOYSA-N
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Description

Propan-2-yl 4-phenylbut-3-enoate: is an organic compound with the molecular formula C13H16O2. It is an ester derived from the reaction between propan-2-ol (isopropanol) and 4-phenylbut-3-enoic acid. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propan-2-yl 4-phenylbut-3-enoate can be synthesized through esterification reactions. One common method involves the reaction of 4-phenylbut-3-enoic acid with propan-2-ol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. This method allows for efficient production and easy scalability. The product is then purified through distillation or recrystallization techniques to obtain the desired ester in high purity .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl 4-phenylbut-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propan-2-yl 4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of propan-2-yl 4-phenylbut-3-enoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the context of its potential antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Propan-2-yl 4-phenylbut-3-enoate is unique due to its specific ester linkage and the presence of both phenyl and alkenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

144759-78-4

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

propan-2-yl 4-phenylbut-3-enoate

InChI

InChI=1S/C13H16O2/c1-11(2)15-13(14)10-6-9-12-7-4-3-5-8-12/h3-9,11H,10H2,1-2H3

InChI Key

ICHATURYEKXYGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC=CC1=CC=CC=C1

Origin of Product

United States

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